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Compound of Interest

Compound Name: D-Alanyl-L-phenylalanine

Cat. No.: B7788306

This technical guide provides a comprehensive overview of the spectroscopic data for the
dipeptide D-Alanyl-L-phenylalanine. It is intended for researchers, scientists, and
professionals in the field of drug development who are engaged in the synthesis, analysis, and
characterization of peptides. This document details predicted and experimental data for
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,
outlines detailed experimental protocols, and includes a visual workflow for the analytical
process.

Spectroscopic Data

The following sections present the expected spectroscopic data for D-Alanyl-L-phenylalanine.
The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of D-Alanyl-L-
phenylalanine in solution. The following tables summarize the predicted chemical shifts for *H
and 3C NMR.

Table 1: Predicted *H NMR Spectroscopic Data for D-Alanyl-L-phenylalanine

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b7788306?utm_src=pdf-interest
https://www.benchchem.com/product/b7788306?utm_src=pdf-body
https://www.benchchem.com/product/b7788306?utm_src=pdf-body
https://www.benchchem.com/product/b7788306?utm_src=pdf-body
https://www.benchchem.com/product/b7788306?utm_src=pdf-body
https://www.benchchem.com/product/b7788306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7788306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Proton Assignment Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

Aromatic-H (Phenyl) 7.20-7.40 Multiplet

a-H (Phe) 4.50-4.70 Doublet of Doublets ~8, ~6

B-CHz (Phe) 3.00-3.30 Multiplet

o-H (Ala) 4.20-4.40 Quartet ~7

B-CHs (Ala) 1.30-1.50 Doublet ~7

Amide-H 8.00 - 8.50 Doublet ~8

Table 2: Predicted 13C NMR Spectroscopic Data for D-Alanyl-L-phenylalanine

Carbon Assignment Predicted Chemical Shift (8, ppm)
Carbonyl-C (Phe) 173-176

Carbonyl-C (Ala) 171-174

Aromatic-C (Quaternary) 136 - 138

Aromatic-CH 128 - 130

a-C (Phe) 54 - 57

o-C (Ala) 49 - 52

B-C (Phe) 37-40

B-C (Ala) 17 - 20

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in D-Alanyl-L-
phenylalanine. The following table lists the characteristic absorption bands.

Table 3: FTIR Spectroscopic Data for D-Alanyl-L-phenylalanine
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Wavenumber (cm~?)

Intensity

Assignment

3300 - 3400 Strong, Broad N-H stretch (amine and amide)

3030 - 3100 Medium Aromatic C-H stretch

2850 - 3000 Medium Aliphatic C-H stretch

~1740 Strong C=0 stretch (carboxylic acid)

~1650 Strong Amide | band (C=0 stretch)

1540 Strong Amide Il band (N-H bend and
C-N stretch)

1450 - 1600 Medium Aromatic C=C stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of D-

Alanyl-L-phenylalanine.

Table 4: Mass Spectrometry Data for D-Alanyl-L-phenylalanine

miz Relative Intensity (%) Proposed Fragment
237.12 100 [M+H]*

219.11 20 [M+H - H20]*

166.07 60 [Phe+H]* or [M+H - Ala]*
120.08 40 [Phe - COOH]J*

91.05 30 [Tropylium ion]

72.04 50 [Ala+H - H20]*

Experimental Protocols

The following protocols provide detailed methodologies for acquiring the spectroscopic data

presented above.
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NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of D-Alanyl-L-phenylalanine.
Methodology:
e Sample Preparation:

o Weigh 5-10 mg of D-Alanyl-L-phenylalanine.

o Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D20, DMSO-de).

o If using D20, lyophilize the sample from D20 twice to exchange labile amide and
carboxylic acid protons.

o Transfer the solution to a 5 mm NMR tube.
e Instrumentation:

o A 400 MHz or higher field NMR spectrometer equipped with a probe for *H and 13C
detection.

o Data Acquisition:
o 'H NMR:
= Acquire a standard 1D *H NMR spectrum.

» Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 2 s, and
a pulse angle of 30-45°.

» Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).
o 13C NMR:
» Acquire a 1D proton-decoupled 3C NMR spectrum.

» Typical parameters: spectral width of 200 ppm, 1024-4096 scans, and a relaxation delay
of 2-5s.
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» Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the raw data
using appropriate software.

o Integrate the signals in the *H NMR spectrum and pick peaks for both *H and 13C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in D-Alanyl-L-phenylalanine.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid D-Alanyl-L-phenylalanine sample directly onto the ATR
crystal.

o Ensure good contact between the sample and the crystal.
e Instrumentation:

o AFourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
o Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum over a range of 4000-400 cm~1,

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.
» Data Processing:

o The sample spectrum is automatically ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

o lIdentify and label the major absorption bands.
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Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of D-Alanyl-L-
phenylalanine.

Methodology:
e Sample Preparation:

o Prepare a 1 mg/mL stock solution of D-Alanyl-L-phenylalanine in a suitable solvent (e.g.,
50:50 acetonitrile:water with 0.1% formic acid).

o Dilute the stock solution to a final concentration of 10-100 pg/mL for analysis.
e Instrumentation:

o A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an
electrospray ionization (ESI) source.

o Data Acquisition:

[e]

Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.

o

Acquire data in positive ion mode.

[¢]

Obtain a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]*.

[¢]

Perform tandem mass spectrometry (MS/MS) on the [M+H]* ion to induce fragmentation
and obtain a product ion spectrum. Use a suitable collision energy to achieve optimal
fragmentation.

o Data Analysis:
o Determine the accurate mass of the molecular ion and its fragments.

o Propose structures for the major fragment ions based on their m/z values.

Visualization
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of D-
Alanyl-L-phenylalanine.
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Caption: Workflow for Spectroscopic Analysis of D-Alanyl-L-phenylalanine.
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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

 To cite this document: BenchChem. [Spectroscopic Characterization of D-Alanyl-L-
phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7788306#spectroscopic-data-nmr-ir-mass-spec-of-d-
alanyl-l-phenylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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